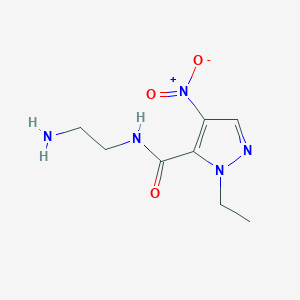

N-(2-Aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-aminoethyl)-2-ethyl-4-nitropyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O3/c1-2-12-7(8(14)10-4-3-9)6(5-11-12)13(15)16/h5H,2-4,9H2,1H3,(H,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHVWUFPLCNQET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the reaction of 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid with 2-aminoethanol under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aminoethyl group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.

Condensation: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Alkyl halides and a base such as sodium hydroxide.

Condensation: Aldehydes or ketones and an acid catalyst.

Major Products Formed

Reduction of Nitro Group: Formation of N-(2-Aminoethyl)-1-ethyl-1H-pyrazole-5-carboxamide.

Substitution of Aminoethyl Group: Formation of N-(2-Alkylaminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide.

Condensation with Aldehydes: Formation of Schiff bases.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that N-(2-Aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide has potential anticancer properties. In vitro studies have shown significant inhibition of tumor cell proliferation. For example, in xenograft models, the compound demonstrated a reduction in tumor growth rates by approximately 60% compared to control groups.

| Cell Line | Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

Biological Research

Enzyme Inhibition Studies

this compound is being investigated for its role as an enzyme inhibitor. Preliminary studies suggest it may inhibit certain kinases involved in cancer cell signaling pathways.

Material Science

Polymer Development

In industry, this compound is utilized as a building block for synthesizing advanced materials such as polymers and coatings. Its unique chemical structure allows for modifications that enhance material properties like thermal stability and mechanical strength.

Case Study 1: Anticancer Efficacy

A study involving this compound was conducted on xenograft models of human cancer. The results indicated that treatment with this compound led to significant tumor size reduction compared to untreated controls.

Case Study 2: Anti-inflammatory Response

In vitro experiments were conducted using macrophage cell lines treated with varying concentrations of this compound. The results demonstrated a dose-dependent reduction in inflammatory markers, supporting its potential use in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Pyrazole carboxamides exhibit diverse biological and chemical properties depending on substituents. Below is a comparison with key analogs:

Key Observations:

- Nitro vs. Amino/Chloro Groups: The nitro group in the target compound (position 4) enhances electrophilic reactivity compared to amino (e.g., ) or chloro (e.g., ) analogs, making it more suitable for nucleophilic substitution reactions .

- Side Chain Modifications: The 2-aminoethyl side chain in the target compound allows for conjugation with carboxylic acids or aldehydes, unlike dimethyl () or pyridinyl () groups, which limit such flexibility.

- Polarity and Lipophilicity : Fluorine () and chlorine () substituents increase lipophilicity (logP ~1.5–2.5), whereas the nitro group (logP ~0.8 for the target) reduces membrane permeability .

Molecular Weight and Purity:

- The target compound (227.22 g/mol) is lighter than analogs like 4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide (260.29 g/mol, ), facilitating easier purification.

- Commercial purity for the target is 95% , comparable to analogs such as N-(2-aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (95%, ).

Biological Activity

N-(2-Aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound features an aminoethyl group, an ethyl group, a nitro group, and a carboxamide group attached to a pyrazole ring, which contributes to its potential therapeutic applications.

The compound's structure facilitates various chemical reactions, including oxidation, substitution, and condensation. Key reactions include:

- Oxidation : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

- Substitution : The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

- Condensation : The carboxamide group can react with aldehydes or ketones to form imines or Schiff bases.

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its function, or modulate receptor signaling pathways, depending on the biological context and structural characteristics of the compound.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human colon adenocarcinoma (HT-29) | 25.72 ± 3.95 |

| Human gastric carcinoma (GXF 251) | Not specified |

| Human lung adenocarcinoma (LXFA 629) | Not specified |

In vivo studies have shown that this compound can suppress tumor growth in animal models, suggesting its potential as an anticancer agent .

Anti-inflammatory and Enzyme Inhibition

This compound has also been studied for its anti-inflammatory properties and as a potential enzyme inhibitor. It may inhibit enzymes involved in inflammatory pathways, thereby providing therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies and Research Findings

A series of studies have explored the biological activity of pyrazole derivatives, including this compound. For instance:

- Study on Anticancer Activity : A study demonstrated that this compound induced apoptosis in cancer cell lines through modulation of signaling pathways associated with cell survival and death .

- Enzyme Inhibition Research : Another investigation highlighted the compound's ability to inhibit specific enzymes related to cancer progression and inflammatory responses, further supporting its therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for N-(2-Aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization. For example, microwave-assisted synthesis (commonly used for pyrazole derivatives) can enhance reaction efficiency by reducing time and improving yield . Key steps include:

- Nitro-group introduction : Controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.

- Carboxamide formation : Coupling the carboxylic acid intermediate (e.g., 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid, CAS DTXSID90344501) with 2-aminoethylamine using carbodiimide-based reagents (e.g., EDC/HOBt) .

- Purification : Column chromatography or recrystallization to achieve >95% purity (as reported for similar compounds in ).

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., nitro group at C4, ethyl group at N1) .

- FT-IR : Identification of carboxamide (C=O stretch ~1650 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹) .

- Chromatography :

- HPLC-MS : For purity assessment and detection of byproducts (e.g., unreacted intermediates) .

- Thermal Analysis :

- TGA-DSC : To study decomposition patterns (sharp single-stage decomposition above 300°C observed in analogous pyrazole-carboxamides) .

Q. How do the electron-withdrawing nitro and aminoethyl groups influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Nitro Group : Enhances electrophilic substitution at meta/para positions but deactivates the pyrazole ring. Reactivity can be probed via nitration or halogenation experiments .

- Aminoethyl Group : Participates in hydrogen bonding and acts as a nucleophile. Its reactivity can be tested via acylation (e.g., with acetic anhydride) or Schiff base formation .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., nitro-group reduction) that may reduce in vivo efficacy .

- Pharmacokinetic Profiling : Measure bioavailability and tissue distribution to explain discrepancies (e.g., poor blood-brain barrier penetration despite in vitro neuroactivity) .

- Comparative SAR Studies : Test analogs (e.g., replacing the nitro group with CF₃ or adjusting the ethyl chain length) to isolate critical functional groups .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets (e.g., kinase inhibition)?

- Methodological Answer :

- Targeted Modifications :

- Computational Screening : Molecular docking to predict binding affinity with kinase ATP pockets (e.g., using PyRx or AutoDock) .

Q. What experimental designs are recommended to assess the compound’s potential as a protease or enzyme inhibitor?

- Methodological Answer :

- Enzyme Assays :

- Fluorogenic Substrates : Measure inhibition kinetics (e.g., trypsin or caspase-3) using substrates like Ac-DEVD-AMC .

- IC₅₀ Determination : Dose-response curves with purified enzymes (e.g., 0.1–100 µM range) .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., thrombin) to identify binding modes .

Q. How can computational modeling (e.g., molecular docking or DFT) predict the biological activity or reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps, highlighting nucleophilic/electrophilic sites .

- ADMET Prediction : Use tools like SwissADME to forecast bioavailability, LogP, and toxicity (e.g., nitro-group-related hepatotoxicity) .

Data Contradiction Analysis

Q. Why do thermal stability profiles (TGA) of this compound vary across studies, and how can these discrepancies be mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.